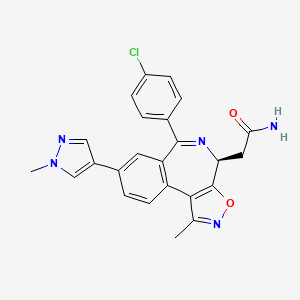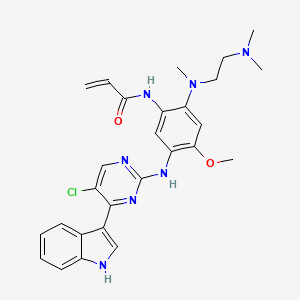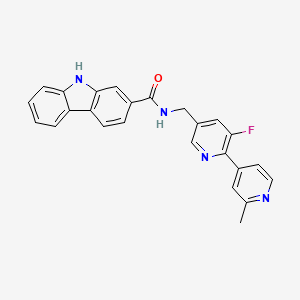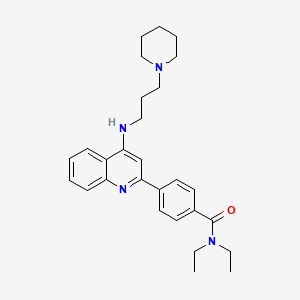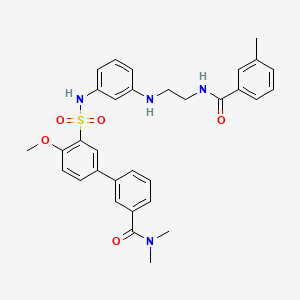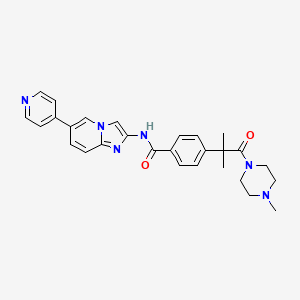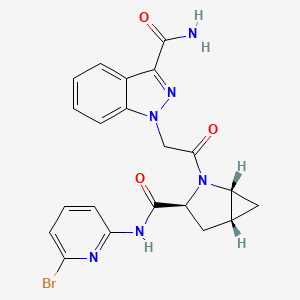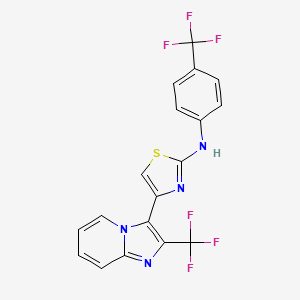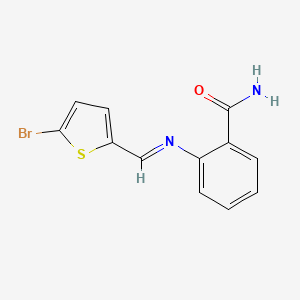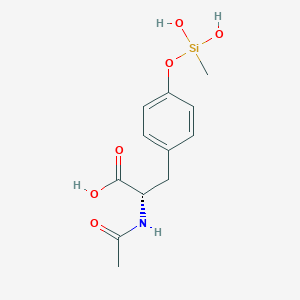
Methylsilanol acetyltyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylsilanol acetyltyrosine is an ACE inhibitor.
科学的研究の応用
Enzymatic Oxidation and Sclerotization Studies
Methylsilanol acetyltyrosine has been examined in enzymatic oxidation studies, specifically in the context of insect cuticle sclerotization. Research conducted by Sugumaran and Ricketts (1995) explored the enzymatic oxidation of N-acetyltyrosine methyl ester, finding its conversion to dehydro N-acetyldopa methyl ester. This process is proposed to be similar to the conversion of sclerotizing precursors observed in insect cuticles, suggesting a potential application in understanding and mimicking biological sclerotization processes (Sugumaran & Ricketts, 1995).
Studies on Protein Modification
Research on O-acetyltyrosine, a compound related to this compound, has shown its importance in protein modification. Riordan and Vallee (1967) discussed the acetylation of tyrosyl residues in proteins, which can lead to functional consequences. This indicates the relevance of this compound in studying protein modifications and their impacts on protein function (Riordan & Vallee, 1967).
Fluorescence Quenching Studies
In the field of photophysics, this compound derivatives have been used to investigate fluorescence quenching. Mrozek et al. (2004) studied the influence of alkyl substituents on the fluorescence properties of tyrosine and N-acetyltyrosine amides, highlighting the compound's utility in understanding photophysical properties of amino acids and their derivatives (Mrozek et al., 2004).
Cross-Linking in Photodynamic Therapy
Research by Shen et al. (2000) explored the use of N-acetyltyrosine in photodynamic therapy. They studied the cross-linking of proteins via tyrosine–tyrosine bonds under illumination, using N-acetyltyrosine as a model substrate. This research has implications for understanding photodynamic treatments in medical applications (Shen et al., 2000).
特性
CAS番号 |
476170-34-0 |
|---|---|
分子式 |
C13H19NO6Si |
分子量 |
313.38 |
IUPAC名 |
(2S)-2-acetamido-3-[4-[dihydroxy(methyl)silyl]oxyphenyl]propanoic acid |
InChI |
InChI=1S/C12H17NO6Si/c1-8(14)13-11(12(15)16)7-9-3-5-10(6-4-9)19-20(2,17)18/h3-6,11,17-18H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
InChIキー |
QUZHVBYUUJXYPP-LBPRGKRZSA-N |
SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O[Si](C)(O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Methylsilanol acetyltyrosine; Tyrosilane; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



